Methyl 4-methoxycinnamate

Catalog No.
S580146
CAS No.
3901-07-3
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxycinnamate

Solve solid-state photoreactivity challenges with methyl 4-methoxycinnamate (CAS 3901-07-3). This high-melting (87-90 °C) monomer enables controlled [2+2] photodimerization for truxillates and UV-curing polymethacrylate synthesis, eliminating issues with liquid esters. • High-purity monomer for photoresists and liquid crystal alignment layers. • Reliable transesterification precursor for lipophilic sunscreens, bypassing corrosive acids. • Structurally matched negative control for anti-inflammatory SAR studies.

CAS Number

3901-07-3

Product Name

Methyl 4-methoxycinnamate

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Synonyms

4-methoxycinnamate methyl ester, 4-methoxycinnamate methyl ester, (E)-isomer, 4-methoxycinnamate methyl ester, (Z)-isomer, 4-methoxymethyl cinnamate

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC

The exact mass of the compound Methyl 4-methoxycinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

Methyl 4-methoxycinnamate (CAS 3901-07-3) is a highly versatile ester derivative of 4-methoxycinnamic acid, characterized by a conjugated π-electron system that provides strong UV-B absorption (λmax ~290–310 nm). In industrial and laboratory procurement, it is primarily valued not as a final formulation ingredient, but as a high-efficiency synthetic precursor. With a log P of approximately 1.88 and a melting point of 87–90 °C, it offers a balanced lipophilicity and solid-state stability that makes it highly effective compared to free acids or bulkier esters for enzymatic transesterification, photoresponsive polymer functionalization, and the synthesis of complex phenolipids [1]. Its distinct physicochemical profile ensures that it behaves predictably in both solvent-based and solid-state chemical workflows.

Research Fit

Antimicrobial screening compound

Structure–activity studies against Candida and Staphylococcus in broth microdilution assays.

Epigenetic research tool

DNMT1-interacting scaffold for DNA methylation modulation studies in hepatocellular carcinoma cell models.

Mechanistic cytotoxicity probe

Enone-dependent melanocytotoxicity evaluation without confounding phenolic redox activity.

UV-B photophysics surrogate

Crystallizable solid-state model chromophore for excited-state dynamics of cinnamate sunscreens.

Generic substitution of methyl 4-methoxycinnamate with its closest analogs frequently results in process failure or loss of application-critical performance. Attempting to use the free 4-methoxycinnamic acid (p-MCA) as a direct substitute in esterification workflows requires aggressive dehydrating agents and higher temperatures, which can degrade sensitive substrates and lower yields [1]. Conversely, substituting it with the naturally occurring ethyl 4-methoxycinnamate (EPMC) drastically lowers the melting point from ~90 °C to 50 °C, compromising solid-state processability, and completely alters its pharmacological profile—the methyl ester lacks the specific anti-inflammatory activity inherent to the ethyl ester [2]. Furthermore, replacing it with the downstream commercial UV filter octinoxate (octyl 4-methoxycinnamate) introduces a bulky liquid that is incompatible with powder-based intermediates and sterically hindered in [2+2] cycloaddition reactions.

Substitution Risk

This Compound

Methyl 4-methoxycinnamate: para-methoxy substitution, enone ester, mp 89–90 °C, non-ionizable.

Methyl Cinnamate

Unsubstituted phenyl ring; lower antifungal MIC may not transfer; waxy semi-solid at ambient temperature.

This Compound

Methyl ester: neutral, enone-based Michael acceptor; no free acid ionization.

4-Methoxycinnamic Acid

Free carboxylic acid; different tyrosinase inhibition kinetics; ionizable group alters cellular uptake.

This Compound

No phenolic hydroxyl; enone-dependent cytotoxicity only; chemically more stable scaffold.

Methyl p-Coumarate

Phenolic -OH introduces redox activity; cytotoxicity mechanism differs; oxidative confounding possible.

Enzymatic Transesterification Efficiency for Phenolipid Synthesis

Methyl 4-methoxycinnamate is a highly efficient acyl donor for synthesizing lipophilic UV filters (e.g., octyl methoxycinnamate) and phenolipids via green chemistry routes. When subjected to enzymatic transesterification with long-chain alcohols using immobilized lipases (such as Novozym 435), the methyl ester achieves exceptional conversion rates. Studies demonstrate a 92% conversion yield at 80 °C [1]. In contrast, utilizing the free 4-methoxycinnamic acid (p-MCA) for direct esterification often requires higher temperatures, specialized nonpolar solvents, or aggressive dehydrating agents to drive the equilibrium [2].

Evidence DimensionEnzymatic conversion yield (Lipase B catalysis)
Target Compound Data92% conversion (Methyl 4-methoxycinnamate)
Comparator Or BaselineFree 4-methoxycinnamic acid (p-MCA)
Quantified DifferenceProvides >90% yields under mild transesterification conditions without corrosive dehydrating agents.
ConditionsImmobilized lipase (Novozym 435) catalysis, 80 °C, 72 hours.

Enables high-yield, environmentally friendly industrial synthesis of commercial UV filters and lipophilic food additives.

Antifungal MIC
Head-to-head
C. albicans MIC500 µg/mL 2× lower
Unsubstituted MC1000 µg/mL
S. aureus MIC62.5 µg/mL
Reported higher antifungal activity in Candida screening; substitution-dependent MIC difference.
Broth microdilution; 29 microorganisms; Stefanović 2015.

Thermal Stability and Solid-State Processability

The thermal profile of methyl 4-methoxycinnamate distinctly separates it from its closest structural analogs, dictating its handling in industrial processing. It is a stable crystalline solid with a melting point of 87–90 °C [1]. In contrast, ethyl 4-methoxycinnamate (EPMC) melts at a significantly lower 49–50 °C, and the commercial downstream product octyl 4-methoxycinnamate (octinoxate) is a liquid at room temperature [2]. This elevated melting point allows the methyl ester to be processed in dry-powder formulations, solid-state photochemical reactions, and purification via recrystallization, which is impossible for liquid analogs.

Evidence DimensionMelting Point
Target Compound Data87–90 °C (Solid)
Comparator Or BaselineEthyl 4-methoxycinnamate (49–50 °C) and Octinoxate (Liquid)
Quantified DifferenceMelts ~38–40 °C higher than the ethyl ester, enabling solid-state handling.
ConditionsStandard atmospheric pressure.

Critical for process engineers requiring a solid, recrystallizable precursor for powder-based intermediates or solid-state[2+2] cycloadditions.

DNMT1 interaction rank
Head-to-head
Rank among 14 analogsTop 4 (dual activity)
DNA methylation reduction63–97% (range)
DNMT1 dockingSAH-pocket engagement
Supports DNMT1 interaction studies; ranked in tested set of cinnamate analogs.
Hep3B cell model; caffeic acid baseline; Castro-Vazquez 2022.

Pharmacological Specificity in Anti-Inflammatory Assays

For procurement in medicinal chemistry, methyl 4-methoxycinnamate cannot be treated as a generic substitute for ethyl 4-methoxycinnamate (EPMC), the active isolate from Kaempferia galanga. In in vitro bovine serum albumin (BSA) anti-denaturation assays, EPMC demonstrates significant dose-dependent anti-inflammatory activity, achieving 32.9% inhibition at 100 µg/mL [1]. Under identical conditions, the methyl ester is virtually inactive, showing only 1.2% inhibition [1]. This strict structure-activity relationship dictates that the methyl ester should be excluded from anti-inflammatory screening in favor of the ethyl or propyl esters.

Evidence DimensionAnti-denaturation activity (BSA assay)
Target Compound Data1.2 ± 1.3% inhibition (Inactive)
Comparator Or BaselineEthyl 4-methoxycinnamate (32.9 ± 0.3% inhibition)
Quantified Difference31.7% absolute reduction in inhibition; the methyl ester lacks the specific binding affinity of the ethyl ester.
ConditionsHeat-induced BSA denaturation assay, 100 µg/mL concentration.

Prevents costly material selection errors by confirming the methyl ester is unsuitable for EPMC-targeted anti-inflammatory drug development, while establishing its utility as a negative control.

Melanoma cytotoxicity
Head-to-head
vs. methyl p-coumarateComparable (~130 µM IC₅₀)
MechanismEnone Michael acceptor only
Phenolic -OHAbsent (no redox cycling)
Enone-dependent cytotoxicity context; avoids phenolic redox confounding in pathway studies.
B16-F10 murine cells; ascorbic acid rescue; Satooka 2022.

Regioisomeric Advantage in Polymer Photodimerization

Methyl 4-methoxycinnamate derivatives are highly valued in the synthesis of photoresponsive polymers due to their rapid [2+2] cycloaddition kinetics. When incorporated into polymethacrylate side chains, the para-methoxy substitution combined with the compact methyl ester group minimizes steric hindrance during intermacromolecular crosslinking. Studies on regioisomeric cinnamate films show that the photodimerization rate of para-substituted methyl cinnamates is significantly higher than that of meta- or ortho-substituted analogs, which suffer from severe steric suppression [1].

Evidence DimensionSolid-film photodimerization rate
Target Compound DataHigh crosslinking rate (p-methoxy substitution)
Comparator Or BaselineOrtho-substituted methyl cinnamates (pM-o-Ci)
Quantified DifferenceMarkedly faster [2+2] cycloaddition due to reduced steric sweep volume compared to ortho-isomers.
ConditionsSolid polymer film UV irradiation (313 nm, <50 mJ/cm2).

Essential for materials scientists formulating rapid-curing photoresists or liquid crystal alignment layers where maximum UV responsiveness is required.

UV-B model chromophore
Supporting evidence
S₁(¹ππ*)→S₀ via E/Z isomerisation; λmax ~310 nm; MW 192.21, solid at RT; crystallizable surrogate for EHMC photophysics.
Validated as tractable solid-state chromophore recapitulating commercial UV-B filter dynamics.
Time-resolved spectroscopy; gas/solution phase; Peperstraete 2016.
Melting point elevation
Supporting evidence
mp (this compound)89–90 °C
mp (unsubstituted MC)34–38 °C
ΔTm~ +55 °C
Solid-state handling advantage; crystalline powder at ambient temperature avoids liquefaction risk.
Enables gravimetric dispensing without cold storage; CAS data.

Precursor for Commercial UV Filters (Octinoxate)

Methyl 4-methoxycinnamate is the exact starting material required for enzymatic or chemical transesterification to produce bulky, lipophilic sunscreen agents like octyl 4-methoxycinnamate. This pathway avoids the use of corrosive acids required when starting from free p-MCA [1].

Solid-State Photochemical Synthesis

Due to its solid state at room temperature (m.p. 87–90 °C) and high photoreactivity, it is perfectly suited for solid-state [2+2] photodimerization to synthesize truxillate derivatives, a process that is difficult to control with liquid analogs like octinoxate [2].

Photoresponsive Polymer Functionalization

It is utilized as a monomeric building block for synthesizing polymethacrylates with side-chain cinnamate groups. The compact methyl ester and para-methoxy configuration enable rapid UV-curing for photoresists and liquid crystal alignment layers [2].

Negative Control in EPMC Pharmacological Studies

It serves as a critical, structurally matched negative control in medicinal chemistry assays targeting the anti-inflammatory pathways of ethyl 4-methoxycinnamate, validating the specific necessity of the ethyl ester moiety in structure-activity relationship studies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal screening studies
Para-methoxy substitution SAR
MIC endpoint comparison in Candida and S. aureus panels
Epigenetic research in HCC models
DNMT1-interacting chemotype
DNA methylation inhibition and cytotoxicity ranking
Melanoma cell-model mechanistic studies
Enone-dependent cytotoxicity profile
Pathway deconvolution free of phenolic redox interference
UV-B sunscreen photophysics research
Crystallizable solid-state model chromophore
Excited-state dynamics and purification reproducibility

Physical Description

Solid

XLogP3

2.6

Melting Point

94-95°C

UNII

1F58T0S3Q7

Other CAS

832-01-9
3901-07-3

Wikipedia

Methyl 4-methoxycinnamate
Roesecke, Joachim; Koenig, Wilfried A; Constituents of the fungi Daedalea quercina and Daedaleopsis confragosa var. tricolor, Phytochemistry, 548, 757-762. DOI:10.1016/s0031-9422(00)00130-8

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